molecular formula C25H23N3O3S B5056151 (2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate

Cat. No.: B5056151
M. Wt: 445.5 g/mol
InChI Key: SFRBZVFBFHIPIO-UHFFFAOYSA-N
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Description

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate is a complex organic compound with a unique structure that includes a pyrrolidine ring, phenyl groups, and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate typically involves multiple steps, starting with the formation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl groups and the carbamimidothioate moiety are then introduced through subsequent reactions, often involving reagents such as phenyl isocyanate and methoxybenzylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate: This compound shares the pyrrolidine ring and phenyl groups but differs in the substituents attached to the ring.

    N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide: Similar structure but with trifluoroacetamide instead of carbamimidothioate.

Uniqueness

The uniqueness of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-31-21-14-12-18(13-15-21)17-26-25(27-19-8-4-2-5-9-19)32-22-16-23(29)28(24(22)30)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRBZVFBFHIPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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